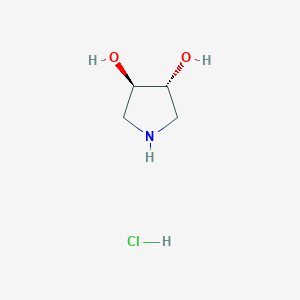
1-(5-Fluoro-pyridin-3-yl)-propylamine
Übersicht
Beschreibung
“1-(5-Fluoro-pyridin-3-yl)-propylamine” is a fluorinated pyridine derivative. Fluorinated pyridines are of interest due to their unusual physical, chemical, and biological properties, which are largely due to the presence of a strong electron-withdrawing substituent in the aromatic ring .
Synthesis Analysis
The synthesis of fluorinated pyridines has been a subject of interest for many researchers. The methods of synthesis include the Umemoto reaction and the Balts-Schiemann reaction . A high yield method for the preparation of substituted 3-fluoropyridines using Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis (tetrafluoroborate)) has been applied in the synthesis of compounds possessing herbicidal activity .
Molecular Structure Analysis
The molecular structure of “1-(5-Fluoro-pyridin-3-yl)-propylamine” can be found in various chemical databases .
Chemical Reactions Analysis
The chemistry of the pyridine ring has been enriched by the development of many significant transformations. These reactions include addition, addition-elimination, elimination-addition, and ring-opening, as well as proton-abstraction reactions followed by nucleophilic substitution .
Physical And Chemical Properties Analysis
Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . More specific physical and chemical properties of “1-(5-Fluoro-pyridin-3-yl)-propylamine” can be found in chemical databases .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Properties
- A study focused on the N-arylation of 3-alkoxypyrazoles, including the use of 2-fluoropyridine-based arylation, investigated the preparation of libraries of new chemical entities derived from 3-alkoxypyrazoles. This research highlighted the chemical transformations and synthetic routes for generating isomers and derivatives, showcasing the compound's versatility in chemical synthesis (Guillou et al., 2010).
Application in Drug Development
- Research on 1H-pyrrolo[2,3-b]pyridine derivatives, including those structurally related to "1-(5-Fluoro-pyridin-3-yl)-propylamine," has demonstrated significant biological effects in experimental models of diseases. One study synthesized new nortopsentin analogues, highlighting their potential as cyclin-dependent kinase 1 inhibitors and their effectiveness in reducing cell proliferation and inducing apoptosis in disease models (Carbone et al., 2013).
Environmental and Material Science
- A study on the synthesis of thieno[3,2-b]pyridine derivatives explored the use of palladium-catalyzed couplings and intramolecular cyclizations. This research not only advances the understanding of chemical synthesis techniques but also contributes to the development of materials and molecules with potential applications in various fields, including environmental science (Calhelha & Queiroz, 2010).
Analytical Chemistry and Sensing
- The development of fluorescence "turn on" chemo-sensing based on salicylaldehyde-based hydrazones for Al3+ detection in living cells showcases the application of pyridine derivatives in analytical chemistry. Such compounds provide a basis for developing sensitive and selective sensors for metal ions, which are crucial for biological research and environmental monitoring (Rahman et al., 2017).
Coordination Chemistry
- The synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands have been extensively studied, with applications ranging from luminescent lanthanide compounds for biological sensing to iron complexes exhibiting unique thermal and photochemical spin-state transitions. These investigations underscore the compound's utility in developing advanced materials and chemical sensors (Halcrow, 2005).
Biotransformation and Metabolism
- The metabolic biotransformation of novel oxazolidinone antibacterial drugs, including those related to "1-(5-Fluoro-pyridin-3-yl)-propylamine," was explored to understand their metabolic fate. This research provides insights into the pharmacokinetics and pharmacodynamics of novel therapeutic agents, crucial for drug development and safety assessments (Sang et al., 2016).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Fluorinated compounds are known to have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .
Mode of Action
Fluorinated compounds, in general, are known to interact with their targets in a unique manner due to the presence of fluorine, which can change the pKa, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups .
Biochemical Pathways
Fluorinated compounds are known to influence various biological applications, including potential imaging agents .
Pharmacokinetics
It is known that fluorine can change the pka, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups , which could potentially influence the ADME properties of 1-(5-Fluoro-pyridin-3-yl)-propylamine.
Result of Action
Compounds doped with fluorine are known to have stronger activity and stability, longer half-life, and better bioabsorbability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(5-Fluoro-pyridin-3-yl)-propylamine. In general, the introduction of fluorine atoms into lead structures is a common chemical modification in the search for new agricultural products having improved physical, biological, and environmental properties .
Eigenschaften
IUPAC Name |
1-(5-fluoropyridin-3-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2/c1-2-8(10)6-3-7(9)5-11-4-6/h3-5,8H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNWPQALDVFYLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CN=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoro-pyridin-3-yl)-propylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-4-chloro-7-(phenylsulfonyl)-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B1398861.png)

![1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid](/img/structure/B1398864.png)










